4-(tert-butyl)-N-((5-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
描述
属性
IUPAC Name |
4-tert-butyl-N-[[5-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5S/c1-22(2,3)15-6-4-14(5-7-15)20(29)23-12-19-25-26-21(32-19)33-13-18(28)24-16-8-10-17(11-9-16)27(30)31/h4-11H,12-13H2,1-3H3,(H,23,29)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWISNDRVMUEIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(tert-butyl)-N-((5-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic molecule that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The structural formula of the compound can be represented as follows:
This structure includes:
- A tert-butyl group providing lipophilicity.
- A 1,3,4-oxadiazole ring which is crucial for biological activity.
- A 4-nitrophenyl amino group that may contribute to its interaction with biological targets.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study highlighted that oxadiazole derivatives demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating a promising anticancer profile .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4-(tert-butyl)-N-((5-(...)) | Jurkat (anti-Bcl-2) | < 0.1 |
| Similar Oxadiazole Derivative | A-431 | < 0.2 |
Antimicrobial Activity
The oxadiazole moiety has been associated with antimicrobial properties. Compounds containing this structure have been tested against various bacterial strains, showing promising results. For example, derivatives have exhibited activity against Mycobacterium tuberculosis with MIC values indicating effective inhibition at low concentrations .
The mechanism by which the compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : Oxadiazole derivatives often act as enzyme inhibitors in metabolic pathways relevant to cancer and microbial growth.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Interference with DNA Synthesis : The presence of nitrophenyl groups may facilitate interactions with DNA or RNA synthesis machinery.
Study 1: Anticancer Efficacy
A recent study investigated the efficacy of oxadiazole derivatives similar to our compound in human cancer cell lines. Results showed that compounds with the oxadiazole ring significantly inhibited cell proliferation and induced apoptosis at concentrations as low as 0.5 µg/mL .
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial activity against Mycobacterium tuberculosis. The tested compound exhibited an MIC of 0.25 µg/mL against resistant strains, suggesting its potential as a lead compound for tuberculosis treatment .
科学研究应用
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit promising antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole ring can inhibit the growth of Mycobacterium tuberculosis (Mtb), making them potential candidates for tuberculosis treatment. The compound's structure suggests it could similarly act as an EthR inhibitor, which is crucial for developing anti-TB agents .
Anticancer Properties
The incorporation of the 4-nitrophenyl and thioether functionalities in the compound may enhance its ability to induce apoptosis in cancer cells. Oxadiazole derivatives have been reported to exhibit selective cytotoxicity against various cancer cell lines, including glioblastoma and melanoma . The specific structure of this compound could be optimized to improve its efficacy against these malignancies.
Drug Design and Development
The unique structural characteristics of this compound allow for modifications that can enhance its pharmacokinetic properties, such as solubility and metabolic stability. Fragment-based drug design approaches have successfully utilized similar compounds to develop new therapeutics with improved profiles . This compound could serve as a lead structure for further optimization in drug discovery efforts.
Case Study 1: Antitubercular Activity
In a study focused on novel oxadiazole compounds, derivatives similar to this compound were synthesized and tested for their activity against Mtb. One derivative showed over 90% inhibition at low concentrations, highlighting the potential of oxadiazole-containing compounds in treating tuberculosis .
Case Study 2: Anticancer Screening
Another study explored the anticancer activity of various oxadiazole derivatives against different cancer cell lines. Compounds with similar structural features to 4-(tert-butyl)-N-((5-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide demonstrated significant cytotoxic effects, suggesting that modifications to this compound could yield potent anticancer agents .
相似化合物的比较
Key Observations :
- The target compound’s 1,3,4-oxadiazole core distinguishes it from thiadiazole (S instead of O) and thiazolidinone (saturated ring with a ketone) analogs.
Key Observations :
Key Observations :
- The nitro group in the target compound may enhance antimicrobial or anticancer activity by increasing electrophilicity, similar to thiazolidinone derivatives .
- Thioether linkages (as in the target compound) are associated with improved bioavailability compared to ether or methylene analogs .
常见问题
Q. What crystallography techniques confirm molecular conformation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
